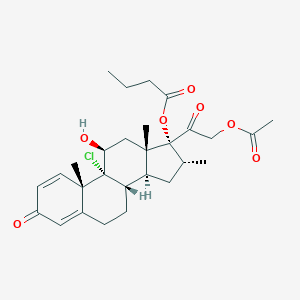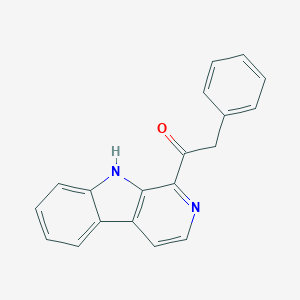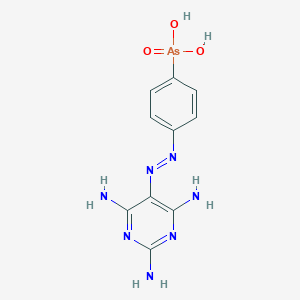
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid, commonly known as AspH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AspH is a water-soluble, red-orange powder that is synthesized through a complex process.
科学的研究の応用
AspH has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of AspH is in the development of biosensors. AspH has been shown to have high sensitivity and selectivity towards metal ions, making it an ideal candidate for metal ion detection. Additionally, AspH has been used as a fluorescent probe for the detection of DNA and RNA.
作用機序
The mechanism of action of AspH is not fully understood. However, it is believed that AspH acts as a chelating agent, binding to metal ions through its pyrimidine and arsenic acid groups. This binding results in a change in the optical properties of AspH, making it useful for detection purposes.
生化学的および生理学的効果
AspH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. AspH has been used as a model system to study the binding of metal ions to biomolecules.
実験室実験の利点と制限
One of the main advantages of AspH is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for metal ion detection in lab experiments. Additionally, AspH is water-soluble, making it easy to work with in aqueous environments. However, the synthesis process for AspH is complex and requires a high degree of precision. Additionally, AspH has limited solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on AspH. One potential area of research is the development of AspH-based biosensors for the detection of metal ions in environmental samples. Additionally, AspH could be used as a fluorescent probe for the detection of DNA and RNA in biological samples. Finally, further studies are needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Conclusion
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid is a unique compound that has gained significant attention in scientific research. Its potential applications in biosensors and fluorescence detection make it a promising candidate for future research. While the synthesis process for AspH is complex, its high sensitivity and selectivity towards metal ions make it an ideal candidate for metal ion detection in lab experiments. Further research is needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
合成法
AspH is synthesized through a multistep process that involves the reaction of 2,4,6-triaminopyrimidine with p-nitrobenzenediazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with arsenic acid to produce AspH. The synthesis process is complex and requires a high degree of precision to obtain a pure product.
特性
CAS番号 |
100311-01-1 |
|---|---|
製品名 |
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid |
分子式 |
C10H12AsN7O3 |
分子量 |
353.17 g/mol |
IUPAC名 |
[4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C10H12AsN7O3/c12-8-7(9(13)16-10(14)15-8)18-17-6-3-1-5(2-4-6)11(19,20)21/h1-4H,(H2,19,20,21)(H6,12,13,14,15,16) |
InChIキー |
VZMBEGLTKQXWEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



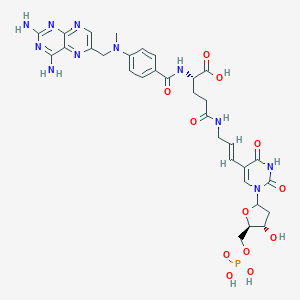
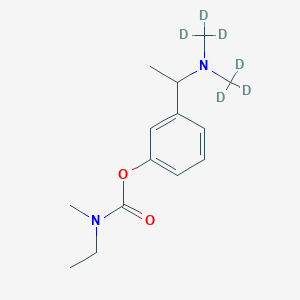
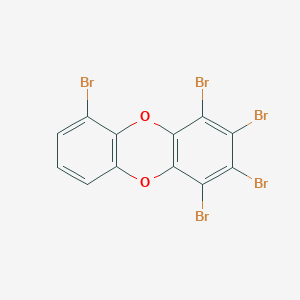

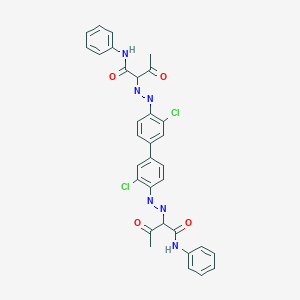
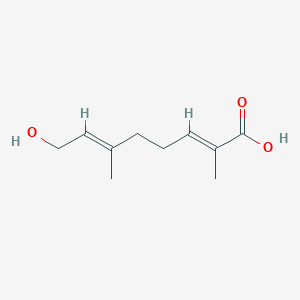
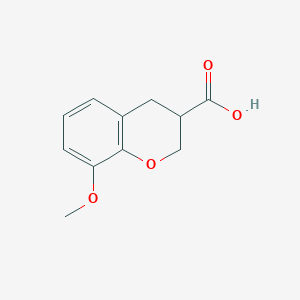
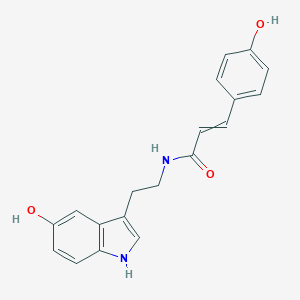
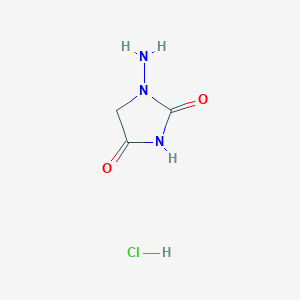
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)
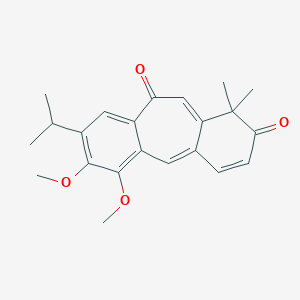
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
